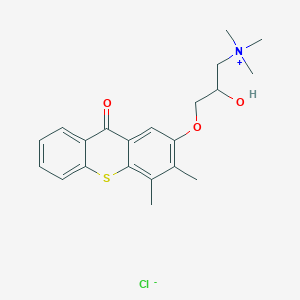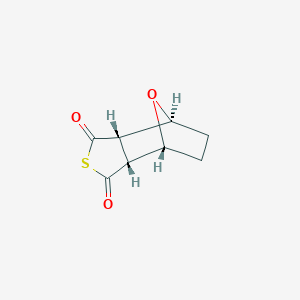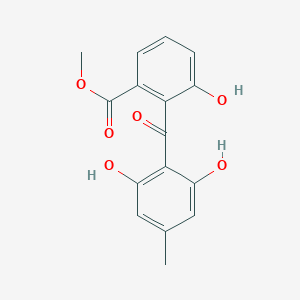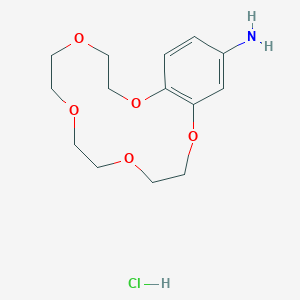![molecular formula C28H50O8 B034960 Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate CAS No. 100231-61-6](/img/structure/B34960.png)
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate, also known as BIS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BIS is a succinate derivative that belongs to the class of amphiphilic molecules, which means that it has both hydrophilic and hydrophobic properties. This unique property of BIS makes it an ideal candidate for various biomedical applications, including drug delivery, gene therapy, and imaging.
Mecanismo De Acción
The mechanism of action of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is not fully understood. However, it is believed that Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate interacts with the cell membrane and alters its permeability, allowing the drug to enter the cell. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate may also interact with intracellular components, such as proteins and nucleic acids, to facilitate drug delivery.
Efectos Bioquímicos Y Fisiológicos
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been shown to have low toxicity and good biocompatibility, making it a suitable candidate for biomedical applications. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has also been shown to be stable under physiological conditions, which is essential for its use in drug delivery and imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is its ability to encapsulate hydrophobic drugs, which are often difficult to deliver to target cells or tissues. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is also stable under physiological conditions, making it a suitable carrier molecule for drug delivery. However, Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the research on Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate. One of the most promising areas is the development of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate-based drug delivery systems for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate as a contrast agent for imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, the potential use of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate in gene therapy and tissue engineering is being explored.
Métodos De Síntesis
The synthesis of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate involves the reaction of succinic anhydride with isopropyl alcohol and 2-methyl-1-oxopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be further improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate has been extensively studied for its potential applications in biomedical research. One of the most promising applications of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate is in drug delivery. Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate can be used as a carrier molecule to deliver drugs to specific target cells or tissues. The hydrophobic nature of Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate allows it to encapsulate hydrophobic drugs, while the hydrophilic part of the molecule ensures its solubility in water-based solutions.
Propiedades
Número CAS |
100231-61-6 |
|---|---|
Nombre del producto |
Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate |
Fórmula molecular |
C28H50O8 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] butanedioate |
InChI |
InChI=1S/C28H50O8/c1-17(2)23(27(9,10)15-33-25(31)19(5)6)35-21(29)13-14-22(30)36-24(18(3)4)28(11,12)16-34-26(32)20(7)8/h17-20,23-24H,13-16H2,1-12H3 |
Clave InChI |
YSMQUFSPEWTPTR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
SMILES canónico |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C |
Otros números CAS |
100231-61-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



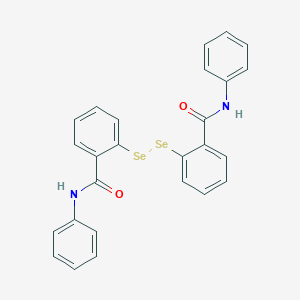
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
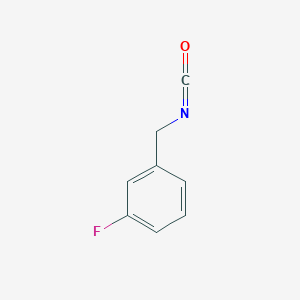



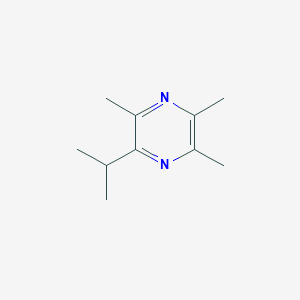
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
